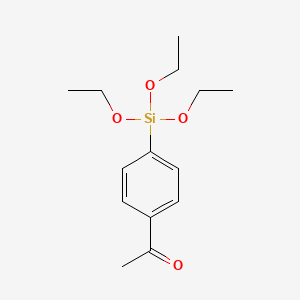

p-(TRIETHOXYSILYL)ACETOPHENONE

Vue d'ensemble

Description

P-(TRIETHOXYSILYL)ACETOPHENONE is a chemical compound with the formula C14H22O4Si . It is a liquid substance that belongs to the organosilane chemical family . It is used as a chemical intermediate and is intended for research use only .

Molecular Structure Analysis

The molecular structure of p-(TRIETHOXYSILYL)ACETOPHENONE is represented by the formula C14H22O4Si . It is related to acetophenone, which has the formula C8H8O .Chemical Reactions Analysis

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .Physical And Chemical Properties Analysis

P-(TRIETHOXYSILYL)ACETOPHENONE is a liquid substance . It is stable in sealed containers and reacts with water and moisture in air liberating ethanol .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Acetophenone, a component of p-(TRIETHOXYSILYL)ACETOPHENONE, has been utilized in the synthesis of many heterocyclic compounds . It’s an interesting synthon in most organic reactions and has been used as a starting material in the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings via multicomponent reactions .

Biological Activities

Some compounds synthesized from acetophenone have been studied for their biological activities . For example, xanthoxylin isolated from Melicope borbonica leaves exhibited antifungal activity against Candida albicans and Penicillium expansum .

Agrochemical Applications

Natural and synthetic simple acetophenone derivatives are analyzed as promising agrochemicals . These compounds can be used in the development of new pesticides, herbicides, and other agrochemical products.

Drug Research and Development

Acetophenone derivatives are useful scaffolds for drug research and development . They can be used in the synthesis of new pharmaceutical compounds, contributing to the discovery of new treatments for various diseases.

Synthesis of Natural Products

Acetophenone is the main constituent of many natural compounds . For example, three new acetophenone derivatives were isolated from the leaves of Acronychiaoligophlebia .

Allelochemical Interactions

Acetophenone, as a metabolite involved in multiple interactions with various (micro)organisms, has been discussed for its allelochemical properties . These interactions can influence the growth and development of plants and other organisms in an ecosystem.

Mécanisme D'action

Target of Action

p-(Triethoxysilyl)Acetophenone is a chemical intermediate It’s worth noting that acetophenone, a related compound, has been found to interact with r-specific alcohol dehydrogenase in lactobacillus brevis .

Mode of Action

Acetophenone derivatives have been found to exhibit antifungal effects by changing the permeability of the cell membrane and affecting the growth of the hyphae, causing their death .

Biochemical Pathways

Acetophenone is known to be involved in multiple interactions with various organisms . It’s also worth noting that acetophenone is a metabolite in the Wood-Ljungdahl pathway, a CO2 fixation pathway coupled to energy storage .

Pharmacokinetics

It’s important to note that the hydrolysis product of this compound is ethanol . Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect .

Result of Action

It’s known that the compound can cause serious eye irritation .

Action Environment

It’s known that the compound may be hazardous to aquatic life if released to open waters .

Safety and Hazards

P-(TRIETHOXYSILYL)ACETOPHENONE can cause immediate or delayed severe eye irritation . Overexposure to ethanol by skin absorption, inhalation or ingestion may have a narcotic effect (headache, nausea, drowsiness) . Ethanol is metabolized to acetaldehyde and acetic acid which in large quantities result in metabolic acidosis, CNS depression and death due to respiratory arrest .

Orientations Futures

While specific future directions for p-(TRIETHOXYSILYL)ACETOPHENONE are not mentioned in the retrieved papers, acetophenone and its simple substituted analogs are analyzed as promising agrochemicals and useful scaffolds for drug research and development . This suggests potential future directions for related compounds like p-(TRIETHOXYSILYL)ACETOPHENONE.

Propriétés

IUPAC Name |

1-(4-triethoxysilylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4Si/c1-5-16-19(17-6-2,18-7-3)14-10-8-13(9-11-14)12(4)15/h8-11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUMCAIEQSOFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)C(=O)C)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289794 | |

| Record name | 1-[4-(Triethoxysilyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-(TRIETHOXYSILYL)ACETOPHENONE | |

CAS RN |

438569-05-2 | |

| Record name | 1-[4-(Triethoxysilyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438569-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Triethoxysilyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluoroaniline](/img/structure/B3137273.png)

![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxyaniline](/img/structure/B3137274.png)

![2,7-Bis[2-[4-(diphenylamino)phenyl]vinyl]spiro[9H-fluorene-9,9'-[9H]fluorene]](/img/structure/B3137290.png)

![2'-(Trifluoromethyl)[1,1'-biphenyl]-2-amine](/img/structure/B3137317.png)

![3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3137331.png)